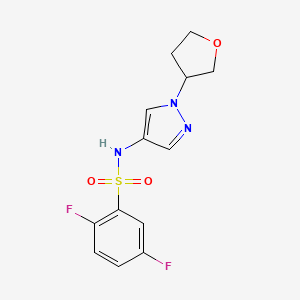

2,5-difluoro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide

説明

特性

IUPAC Name |

2,5-difluoro-N-[1-(oxolan-3-yl)pyrazol-4-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F2N3O3S/c14-9-1-2-12(15)13(5-9)22(19,20)17-10-6-16-18(7-10)11-3-4-21-8-11/h1-2,5-7,11,17H,3-4,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNIRFXLSNVTTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N2C=C(C=N2)NS(=O)(=O)C3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Tetrahydrofuran Group: The tetrahydrofuran group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by a tetrahydrofuran moiety.

Attachment of the Difluorobenzene Group: The difluorobenzene group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

化学反応の分析

Types of Reactions

2,5-difluoro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The difluorobenzene ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the difluorobenzene ring.

科学的研究の応用

Biological Activities

Research indicates that compounds similar to 2,5-difluoro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide exhibit significant biological activities. These include:

- Anticancer Properties : Studies have shown that sulfonamide derivatives can inhibit various cancer cell lines. For instance, certain derivatives have demonstrated selective inhibition against human carbonic anhydrases (hCA), which are implicated in tumor growth and metastasis .

- Inhibition of Enzymatic Targets : The compound is being investigated for its potential to inhibit tropomyosin receptor kinases (Trk), which are involved in neurotrophic signaling pathways relevant to pain and cancer .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of the tetrahydrofuran moiety and difluorobenzene structure. Understanding the mechanism of action is crucial for optimizing its therapeutic efficacy. Interaction studies reveal that this compound may modulate specific signaling pathways associated with cancer progression .

Case Studies

Several case studies illustrate the potential applications of this compound:

- Cancer Treatment : A study focusing on sulfonamide derivatives highlighted their effectiveness against pancreatic ductal adenocarcinoma (PANC-1) and melanoma (SK-MEL-2). The most promising analogs exhibited IC values in the micromolar range, indicating significant cytotoxic activity .

- Pain Management : Research on NaV 1.7 inhibitors has identified compounds with structural similarities to this compound as potential treatments for pain management due to their selective inhibition properties .

作用機序

The mechanism of action of 2,5-difluoro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. These interactions can modulate the activity of the target proteins, leading to various biological effects.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its combination of a fluorinated benzenesulfonamide, a pyrazole ring, and a tetrahydrofuran substituent. Below is a comparative analysis with structurally related compounds:

Key Observations:

Pyrazole Moieties: Both the target compound and the 1,3,4-thiadiazole derivatives incorporate pyrazole rings, which are known to enhance binding affinity in enzyme inhibition.

Sulfonamide vs. Thiadiazole : The benzenesulfonamide group in the target compound may confer different electronic and steric effects compared to the 1,3,4-thiadiazole derivatives. Sulfonamides are often associated with enzyme inhibition (e.g., carbonic anhydrase), whereas thiadiazoles are linked to antimicrobial activity .

Fluorination: The 2,5-difluoro substitution on the benzene ring could enhance metabolic stability and membrane permeability relative to non-fluorinated sulfonamides.

生物活性

2,5-Difluoro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide is a synthetic compound belonging to the class of benzenesulfonamides. Its unique structure, featuring a difluorobenzene moiety and a pyrazole ring substituted with a tetrahydrofuran group, suggests potential therapeutic applications in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities. These include:

- Anticancer Activity : The compound has been studied for its effects on various cancer cell lines.

- Anti-inflammatory Properties : It may inhibit inflammatory pathways, particularly through the modulation of cytokine release.

- Antimicrobial Effects : Preliminary studies suggest potential efficacy against certain bacterial strains.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown promising results against HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) cells.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

The mechanism by which this compound exerts its anticancer effects likely involves the inhibition of key signaling pathways associated with tumor growth and survival. Similar compounds have been shown to inhibit the phosphorylation of proteins involved in cell cycle regulation and apoptosis.

Anti-inflammatory Properties

Studies indicate that this compound may also possess anti-inflammatory activity. It has been suggested that the compound can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation.

Case Study: Inhibition of TNF-alpha Release

In a study involving LPS-stimulated macrophages, treatment with this compound resulted in a significant reduction in TNF-alpha levels, demonstrating its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial activity of this compound has been assessed against various bacterial strains. Initial findings suggest moderate activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species.

Table 2: Antimicrobial Activity Data

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,5-difluoro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodology : A common approach involves coupling a sulfonamide precursor with a tetrahydrofuran-pyrazole intermediate. For example, refluxing 4-hydrazinobenzenesulfonamide hydrochloride with a trifluoromethyl ketone derivative in ethanol under acidic conditions yields structurally analogous sulfonamides . Optimization may include varying solvents (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometric ratios of reagents to improve yield and purity.

- Validation : Monitor reaction progress via TLC or LC-MS, and characterize the product using / NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How can the crystal structure of this compound be determined, and what software tools are suitable for refinement?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to solve the structure, leveraging hydrogen-bonding interactions and torsion angles to validate the molecular conformation . For visualization, employ ORTEP-III to generate thermal ellipsoid diagrams and analyze intermolecular interactions (e.g., N–H···O hydrogen bonds) .

- Challenges : Address disorder in flexible moieties (e.g., tetrahydrofuran rings) by refining occupancy ratios and applying geometric restraints .

Q. What are the key physicochemical properties (e.g., solubility, logP) relevant to in vitro assays?

- Data :

- logP : Predicted hydrophobic parameter (XlogP) ~3, suggesting moderate lipophilicity .

- Hydrogen-bond donors/acceptors : 1 donor (sulfonamide NH) and 5 acceptors (sulfonamide O, pyrazole N, tetrahydrofuran O), influencing solubility in polar solvents .

- Methodology : Experimental solubility can be determined via shake-flask assays in PBS, DMSO, or ethanol. Use HPLC to quantify solubility limits and correlate with computational predictions (e.g., ChemAxon or ACD/Labs).

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, tetrahydrofuran substitution) impact biological activity?

- Case Study : Fluorination at the 2,5-positions of the benzene ring enhances metabolic stability and target binding via electronegative effects. The tetrahydrofuran moiety may improve pharmacokinetic properties by modulating steric hindrance and conformational flexibility .

- SAR Strategy : Synthesize analogs with varied substituents (e.g., replacing tetrahydrofuran with piperidine) and compare activity in kinase inhibition assays (e.g., TrkA kinase) to establish structure-activity relationships (SAR) .

Q. What analytical challenges arise in characterizing this compound, and how can they be resolved?

- Challenges :

- Dynamic disorder : Observed in crystallography for flexible groups (e.g., tetrahydrofuran), resolved via multi-component refinement .

- Mass spectrometry : Low ionization efficiency due to high polarity. Use ESI+ with formic acid adducts to enhance signal .

Q. How does this compound interact with biological targets (e.g., GPR139 or kinases), and what mechanistic insights exist?

- Biological Relevance : Analogous sulfonamides exhibit antagonism at GPR139, a GPCR linked to depression, by blocking ligand-binding pockets via sulfonamide oxygen interactions . Kinase inhibition (e.g., TrkA) may involve competitive binding at the ATP site, as seen in pyrazole-containing inhibitors .

- Experimental Design : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses, followed by surface plasmon resonance (SPR) to measure binding affinity. Validate with cellular assays (e.g., cAMP modulation for GPCRs) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodology : Conduct forced degradation studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。